![molecular formula C20H33N B14595276 2,6-Dimethyl-1-{2-[4-(2-methylpropyl)phenyl]propyl}piperidine CAS No. 60601-70-9](/img/structure/B14595276.png)
2,6-Dimethyl-1-{2-[4-(2-methylpropyl)phenyl]propyl}piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-1-{2-[4-(2-methylpropyl)phenyl]propyl}piperidine is a complex organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms This compound is characterized by its unique structure, which includes multiple methyl groups and a phenylpropyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-1-{2-[4-(2-methylpropyl)phenyl]propyl}piperidine typically involves the reduction of 2,6-dimethylpyridine (2,6-lutidine) to form 2,6-dimethylpiperidine . This intermediate can then be further functionalized through various organic reactions to introduce the phenylpropyl substituent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reduction reactions using catalytic hydrogenation or other reduction techniques. The specific conditions, such as temperature, pressure, and choice of catalyst, are optimized to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethyl-1-{2-[4-(2-methylpropyl)phenyl]propyl}piperidine can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can further modify the structure, particularly the phenylpropyl substituent.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce halogens or other functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-1-{2-[4-(2-methylpropyl)phenyl]propyl}piperidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-1-{2-[4-(2-methylpropyl)phenyl]propyl}piperidine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which it is used. For example, in a biological setting, it may interact with enzymes or receptors, leading to various biochemical effects. The molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2,6-Dimethyl-1-{2-[4-(2-methylpropyl)phenyl]propyl}piperidine include other piperidine derivatives such as:
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which includes both the piperidine ring and the phenylpropyl substituent
Eigenschaften
CAS-Nummer |
60601-70-9 |
|---|---|
Molekularformel |
C20H33N |
Molekulargewicht |
287.5 g/mol |
IUPAC-Name |
2,6-dimethyl-1-[2-[4-(2-methylpropyl)phenyl]propyl]piperidine |
InChI |
InChI=1S/C20H33N/c1-15(2)13-19-9-11-20(12-10-19)16(3)14-21-17(4)7-6-8-18(21)5/h9-12,15-18H,6-8,13-14H2,1-5H3 |
InChI-Schlüssel |
CPLMCNAKFRXPHD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(N1CC(C)C2=CC=C(C=C2)CC(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






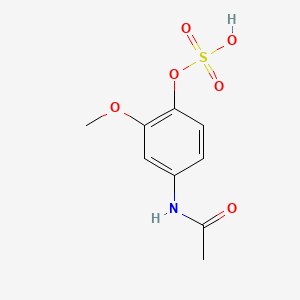
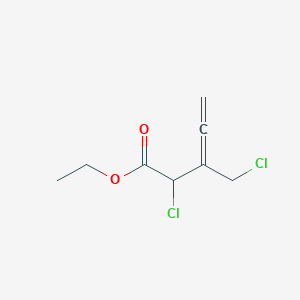

![1-{2-[3-Methyl-2-(propan-2-yl)phenyl]hexyl}-1H-imidazole](/img/structure/B14595238.png)
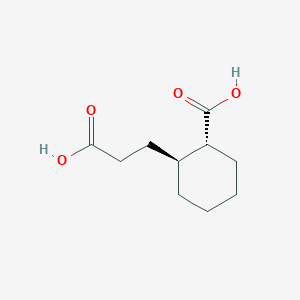
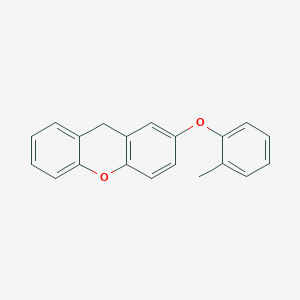
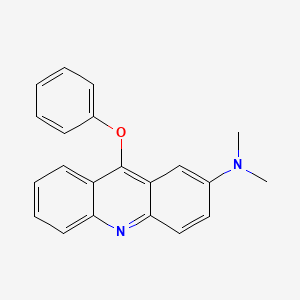
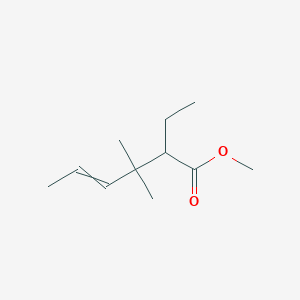

![3-{[2-Methyl-5-(prop-1-en-2-yl)cyclopentyl]methyl}pentane-2,4-dione](/img/structure/B14595265.png)
